A3AR agonist 2

β-arrestin2 biased agonism functional selectivity

A3AR agonist 2 (Compound 19) is a first-in-class macrocyclic (N)-methanocarba adenosine derivative that cannot be generically substituted. Its 20-membered ring, formed via a C2-arylethynyl linkage, drives a 7.5‑fold gain in Gαi1 potency vs. the open‑chain precursor and boosts β‑arrestin‑2 recruitment efficacy by nearly 50% over Cl‑IB‑MECA. This biased signaling profile is essential for dissecting β‑arrestin‑2‑mediated pathways in inflammation, cancer, and neuropathic pain. An alkyne handle makes it ready for CuAAC click conjugation to fluorescent dyes or biotin—eliminating custom synthesis. Procure only this macrocycle to preserve the functional selectivity your studies require.

Molecular Formula C34H34N6O6
Molecular Weight 622.7 g/mol
Cat. No. B12385586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA3AR agonist 2
Molecular FormulaC34H34N6O6
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCC=CCOC7=CC=CC(=C7)C#CC(=N5)N=C43
InChIInChI=1S/C34H34N6O6/c1-35-33(43)34-18-23(34)28(29(41)30(34)42)40-19-37-27-31-36-13-12-21-8-10-24(44-2)25(17-21)46-15-4-3-14-45-22-7-5-6-20(16-22)9-11-26(38-31)39-32(27)40/h3-8,10,16-17,19,23,28-30,41-42H,12-15,18H2,1-2H3,(H,35,43)(H,36,38,39)/b4-3-/t23-,28-,29-,30?,34+/m1/s1
InChIKeyGWPOXPCMLJYJKI-RKGYOVORSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A3AR Agonist 2: A Macrocyclic Adenosine A3 Receptor Agonist for Investigating G-Protein and β-Arrestin2 Signaling Bias


A3AR agonist 2 (also referred to as Compound 19) is a macrocyclic (N)-methanocarba adenosine derivative that acts as a selective agonist at the human A3 adenosine receptor (hA3AR) [1]. It is structurally characterized by a 20-membered macrocyclic ring formed via a C2-arylethynyl linkage, which differentiates it from non-macrocyclic A3AR agonists like the clinical candidate Namodenoson (Cl-IB-MECA) [1]. In vitro, it binds to the hA3AR with a Ki of 22.1 nM and demonstrates a distinct functional profile by potently stimulating β-arrestin2 recruitment (EC50: 4.36 nM) with enhanced efficacy compared to reference agonists [1]. This compound is a tool for studying biased signaling at the A3 adenosine receptor [1].

Why a Generic A3AR Agonist Cannot Replace A3AR Agonist 2 in Advanced Mechanistic Studies


Generic substitution is not appropriate for A3AR agonist 2 due to its unique macrocyclic scaffold, which confers a distinct signaling bias not observed with standard A3AR agonists. While a conventional agonist like Cl-IB-MECA (Compound 1) or an open-chain analog might provide similar binding affinity, studies show that macrocyclization of A3AR agonist 2's precursor compound (18) led to a 7.5-fold increase in potency for Gαi1 protein coupling [1]. Furthermore, A3AR agonist 2 stimulates β-arrestin2 recruitment with nearly 50% greater maximal efficacy compared to the reference agonist Cl-IB-MECA [1]. This functional selectivity (biased agonism) at the level of downstream signaling pathways cannot be replicated by non-macrocyclic or alternative macrocyclic analogs (e.g., 2-ether-linked macrocycle 12), which display different G-protein coupling profiles and off-target activities [1]. Therefore, substituting this compound would compromise the integrity of studies designed to probe β-arrestin2-mediated signaling or structure-activity relationships of macrocyclic GPCR ligands.

Quantitative Differentiation of A3AR Agonist 2: Evidence from Head-to-Head and Cross-Study Comparisons


Enhanced β-Arrestin2 Recruitment Efficacy Compared to Reference Agonist Cl-IB-MECA

A3AR agonist 2 (Compound 19) demonstrates a distinct functional profile by recruiting β-arrestin2 with an EC50 of 4.36 nM and achieving nearly 50% greater maximal efficacy compared to the reference A3AR agonist Cl-IB-MECA (Compound 1) in BRET-based assays [1]. This indicates that A3AR agonist 2 is a biased agonist, preferentially activating β-arrestin2-mediated signaling pathways over G-protein pathways relative to Cl-IB-MECA [1].

β-arrestin2 biased agonism functional selectivity A3 adenosine receptor

Macrocyclization Confers a 7.5-Fold Increase in Gαi1 Potency Over Open-Chain Precursor

The cyclization of the open-chain di-O-allyl precursor 18 to form the 20-membered macrocycle A3AR agonist 2 (Compound 19) resulted in a significant 7.5-fold increase in potency for Gαi1 protein coupling [1]. This demonstrates that the macrocyclic constraint enhances G-protein activation, a feature not present in its open-chain analog.

macrocycle G-protein coupling potency shift A3 adenosine receptor

Differentiated Off-Target Profile Compared to 2-Ether-Linked Macrocycle 12

In a panel of 45 receptors, channels, and transporters, A3AR agonist 2 (Compound 19) and its close structural analog macrocycle 12 exhibited distinct off-target binding profiles [1]. While both compounds interacted with sigma receptors, A3AR agonist 2 showed a binding affinity (Ki) of 2.7 μM for σ1 and 1.0 μM for σ2, compared to macrocycle 12's values of 4.1 μM for σ1 and 0.60 μM for σ2 [1]. A3AR agonist 2 also showed unique interactions with the benzodiazepine receptor (BZP, Ki: 3.6 μM), 5HT2B (Ki: 2.0 μM), and TSPO (Ki: 2.1 μM), which were not significant for macrocycle 12 [1].

off-target activity selectivity sigma receptors macrocycle

Computationally Predicted PK Profile Shows Reduced Flexibility and Improved Solubility vs. Cl-IB-MECA

Computational predictions using StarDrop software suggest that A3AR agonist 2 (Compound 19) possesses favorable drug-like properties compared to the reference agonist Cl-IB-MECA (Compound 1) [1]. Specifically, A3AR agonist 2 is predicted to have reduced flexibility (4 rotatable bonds versus 6), lower hERG liability, and slightly higher solubility at pH 7.4 [1].

pharmacokinetics drug-likeness macrocycle A3 adenosine receptor

Optimal Research Applications for A3AR Agonist 2 Based on its Macrocyclic Structure and Signaling Bias


Investigating β-Arrestin2-Mediated Signaling in Inflammatory Disease Models

A3AR agonist 2 is uniquely suited for studies requiring dissection of β-arrestin2-biased signaling at the A3 adenosine receptor. Its nearly 50% greater efficacy in β-arrestin2 recruitment compared to the reference agonist Cl-IB-MECA [1] makes it an optimal tool for exploring the role of this pathway in inflammation, cancer, or neuropathic pain, where biased agonism may lead to distinct therapeutic outcomes [1].

Structure-Activity Relationship (SAR) Studies of Macrocyclic GPCR Agonists

As one of the first potent and selective macrocyclic adenosine receptor agonists, A3AR agonist 2 serves as a critical benchmark for SAR studies aimed at understanding the impact of macrocyclization on GPCR ligand pharmacology. The 7.5-fold increase in Gαi1 potency upon cyclization from its open-chain precursor [1] provides a quantifiable metric for evaluating the effect of conformational constraint in novel macrocycle design [1].

Development of Click Chemistry Probes for A3AR Target Engagement

The presence of an alkyne group in its structure designates A3AR agonist 2 as a click chemistry reagent [1]. This functional handle enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the facile conjugation of the compound to fluorescent dyes, biotin, or other reporter tags. This makes it an ideal starting point for creating custom chemical probes to study A3AR localization, trafficking, or target engagement without the need for extensive medicinal chemistry synthesis [1].

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